tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Description
tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound featuring a pyrrolo[3,4-c]pyrazole core substituted with an iodine atom at position 3 and a tert-butoxycarbonyl (Boc) protecting group at position 3. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its iodine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), making it valuable for late-stage functionalization .
Properties
IUPAC Name |
tert-butyl 3-iodo-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN3O2/c1-10(2,3)16-9(15)14-4-6-7(5-14)12-13-8(6)11/h4-5H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTAUUCKFOALEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)NN=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201141554 | |
| Record name | 1,1-Dimethylethyl 2,6-dihydro-3-iodopyrrolo[3,4-c]pyrazole-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
657428-43-8 | |
| Record name | 1,1-Dimethylethyl 2,6-dihydro-3-iodopyrrolo[3,4-c]pyrazole-5(4H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=657428-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2,6-dihydro-3-iodopyrrolo[3,4-c]pyrazole-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves multiple steps. One common method includes the iodination of a precursor compound, followed by cyclization and esterification reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium or copper complexes. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation can produce different oxidized forms of the compound.
Scientific Research Applications
tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: Researchers use it to study the biological activity of pyrazole derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
The structural and functional diversity of pyrrolo[3,4-c]pyrazole derivatives is exemplified by substitutions at position 3. Below is a detailed comparison with key analogs:
Halogen-Substituted Analogs
Key Differences :
- Reactivity : The iodo derivative undergoes nucleophilic substitution and coupling reactions more readily than bromo due to iodine’s superior leaving-group ability .
- Hazards : Bromo analog poses acute toxicity (H302) and irritation risks (H315/H319), while iodine’s larger atomic size may introduce distinct handling challenges (e.g., light sensitivity) .
Amino-Substituted Analogs
Key Differences :
- Applications: The unsubstituted amino derivative (CAS 398491-59-3) is a direct precursor to clinical candidates, whereas the iodo analog is more suited for introducing diverse substituents via coupling .
- Solubility: Amino derivatives exhibit higher solubility (e.g., Log S = -2.5 for CAS 398491-59-3) compared to halogenated analogs due to hydrogen-bonding capacity .
Bulkier Substituents
Key Differences :
- Druglikeness: The ethoxycarbonylamino derivative’s higher molecular weight (296.32) may limit oral bioavailability, whereas the iodo analog’s smaller size (MW ~328) aligns better with Lipinski’s rules .
- Synthetic Utility: Iodo substitution allows modular functionalization, while bulky groups like ethoxycarbonylamino require multistep synthesis .
Hydroxymethyl-Substituted Analog
Key Differences :
- Stability : The hydroxymethyl analog is prone to oxidation, requiring strict inert storage, whereas the iodo derivative’s stability depends on halogen lability .
Biological Activity
tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₀H₁₆N₄O₂
- CAS Number : 398491-59-3
- Molecular Weight : 224.26 g/mol
The presence of the iodo substituent and the pyrrolo-pyrazole framework suggests potential interactions with various biological targets, particularly in inflammatory pathways.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of compounds within the pyrazole class. For instance, derivatives similar to tert-butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
- COX-2 Inhibition : Compounds with similar structures have shown COX-2 inhibition with IC₅₀ values as low as 3.5 nM, indicating potent anti-inflammatory activity .
| Compound | COX-2 IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| tert-butyl 3-iodo derivative | TBD | TBD |
| Celecoxib | 0.01 | - |
Analgesic Activity
In addition to anti-inflammatory effects, some pyrazole derivatives exhibit analgesic properties. For example, studies on related compounds have reported significant pain relief in animal models, suggesting that tert-butyl 3-iodo derivatives may also offer analgesic benefits.
Safety and Toxicity
Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary studies indicate that certain pyrazole derivatives exhibit low toxicity profiles with lethal doses (LD₅₀) exceeding 2000 mg/kg in murine models . This suggests a favorable safety margin for further development.
Case Studies
- Study on Carrageenan-Induced Edema : In a controlled study using carrageenan-induced paw edema in rats, a related pyrazole derivative demonstrated a significant reduction in swelling compared to control groups. The study highlighted the compound’s ability to modulate inflammatory mediators effectively .
- Histopathological Analysis : Histopathological evaluations of liver and kidney tissues from treated animals indicated minimal degenerative changes, supporting the compound's gastrointestinal safety .
Q & A
Basic: What synthetic strategies are recommended for preparing tert-butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate?
Methodological Answer:
The synthesis typically involves functionalization of the pyrrolo[3,4-c]pyrazole core. A common approach is nucleophilic substitution at position 3 using iodine sources (e.g., NIS or KI/I₂) after introducing a leaving group (e.g., bromine or chlorine). Key steps include:
- Core Formation: Cyclocondensation of tert-butyl-protected hydrazine derivatives with appropriate diketones or esters to form the dihydropyrrolopyrazole scaffold .
- Iodination: Optimize reaction conditions (solvent: DMF or THF; temperature: 0–25°C) to prevent over-iodination or ring degradation. Purification via column chromatography (silica gel, hexane/EtOAc) yields the target compound .
Basic: How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy: Confirm regiochemistry (e.g., ¹H-NMR for NH protons and tert-butyl groups; ¹³C-NMR for carbonyl carbons).
- Mass Spectrometry (HRMS): Verify molecular weight (exact mass ± 0.001 Da) to distinguish isotopic patterns of iodine .
- HPLC/LC-MS: Assess purity (>95%) using reverse-phase C18 columns (mobile phase: water/acetonitrile with 0.1% formic acid) .
Advanced: What crystallographic methods are suitable for resolving its 3D structure?
Methodological Answer:
Single-crystal X-ray diffraction is ideal. Key steps:
- Crystallization: Use slow evaporation (solvent: dichloromethane/hexane) to obtain high-quality crystals.
- Data Collection: Employ a synchrotron source or Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
- Refinement: Use SHELXL (via Olex2 or SHELXTL) for structure solution and refinement. Pay attention to hydrogen bonding patterns (e.g., N–H···O interactions) to validate the tert-butyl carboxylate conformation .
Advanced: How does the 3-iodo substituent influence reactivity in cross-coupling reactions?
Methodological Answer:
The iodine atom serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings:
- Suzuki Coupling: React with aryl/heteroaryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to introduce aromatic groups. Monitor reaction progress via TLC to avoid dehalogenation side reactions .
- Buchwald-Hartwig Amination: Use Pd₂(dba)₃/Xantphos with amines to install amino groups. Steric hindrance from the tert-butyl group may require elevated temperatures (100–120°C) .
Advanced: What computational approaches predict its binding affinity to kinase targets (e.g., PKC or PI3K)?
Methodological Answer:
Perform molecular docking and MD simulations:
- Target Selection: Align with known PKC inhibitors (e.g., co-crystal structures from PDB: 2JDB) .
- Docking Software: Use AutoDock Vina or Schrödinger Glide. Parameterize the iodine atom’s van der Waals radius (1.98 Å) and partial charge.
- Free Energy Calculations (MM/GBSA): Quantify binding energy contributions, focusing on hydrogen bonds between the carboxylate group and kinase hinge regions .
Advanced: How to design SAR studies to optimize bioactivity?
Methodological Answer:
Focus on modifying the 3-position and tert-butyl group:
- Iodo Replacement: Compare bioactivity with bromo, chloro, or trifluoromethyl analogs in kinase inhibition assays (IC₅₀ measurements).
- Carboxylate Isosteres: Replace tert-butyl with cyclopropyl or benzyl groups to assess metabolic stability .
- In Vivo Correlation: Use PK/PD modeling to link structural modifications (e.g., logP changes) with bioavailability .
Basic: What precautions are critical during experimental handling?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent iodine degradation.
- Solubility: Use DMSO for biological assays (≤10 mM stock solutions) to avoid precipitation.
- Waste Disposal: Neutralize acidic byproducts (e.g., HI) with NaHCO₃ before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
